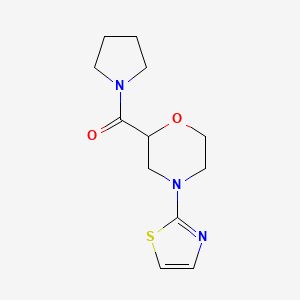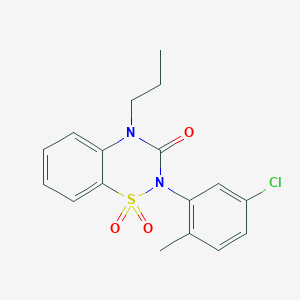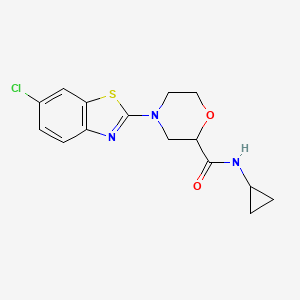
2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine is a synthetic organic compound that features a pyrrolidine ring, a thiazole ring, and a morpholine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Morpholine Ring Introduction: The morpholine ring can be synthesized through nucleophilic substitution reactions.
Coupling Reactions: The final step often involves coupling the different ring systems under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)pyridine
- 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)benzene
Uniqueness
The uniqueness of 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine lies in its specific combination of ring systems, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H17N3O2S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[4-(1,3-thiazol-2-yl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C12H17N3O2S/c16-11(14-4-1-2-5-14)10-9-15(6-7-17-10)12-13-3-8-18-12/h3,8,10H,1-2,4-7,9H2 |
InChI Key |
VKHXPVNUVBPBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12268511.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268521.png)
![4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B12268527.png)

![4-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B12268540.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12268543.png)
![4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12268545.png)
![1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one](/img/structure/B12268558.png)

![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12268569.png)
![5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268572.png)
![N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12268578.png)
![4-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12268580.png)
![N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12268584.png)
